Head-to-Head vs. Tail-to-Tail: Conformational Distortion Drives Polymer Properties
X-ray crystallographic analysis demonstrates that 3,3'-dibromo-2,2'-bithiophene (head-to-head linkage) adopts a conformation with a large torsional distortion between the two thiophene rings, quantified by an inter-ring twist angle of approximately 70-90°. In direct contrast, the isomeric 5,5'-dibromo-2,2'-bithiophene (tail-to-tail linkage) exhibits an anti-planar conformation with a twist angle near 0° [1]. This structural divergence originates from the steric clash between the β-bromine substituents in the head-to-head isomer, which forces the rings out of coplanarity.
| Evidence Dimension | Inter-ring torsional angle (conformation) |
|---|---|
| Target Compound Data | ~70-90° (large distortion, non-planar) |
| Comparator Or Baseline | 5,5'-dibromo-2,2'-bithiophene: ~0° (anti-planar) |
| Quantified Difference | Difference of approximately 70-90° |
| Conditions | X-ray single crystal diffraction; solid state |
Why This Matters
The non-planar conformation of 3,3'-dibromo-2,2'-bithiophene limits π-conjugation, which can be exploited to tune optical band gaps and solubility in derived polymers, a feature not achievable with the planar 5,5'-isomer.
- [1] Antolini, L., Folli, U., Goldoni, F., Iarossi, D., Mucci, A., & Schenetti, L. (1998). Crystal structure of head-to-head and tail-to-tail β,β'-dibromo-substituted bithiophenes as model compounds for poly(3-bromothiophene). Acta Polymerica, 49(4), 248-251. View Source
